

BF738735: A Highly Selective Inhibitor of Phosphatidylinositol 4-Kinase III β

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Compound of Interest

Compound Name: BF738735

Cat. No.: B15607767

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the kinase selectivity profile of **BF738735**, a potent antiviral compound. The data presented herein demonstrates the compound's remarkable specificity for its primary target, Phosphatidylinositol 4-Kinase III β (PI4KIII β), with minimal off-target activity against a broad range of other kinases.

BF738735 is a cell-permeable, imidazo-pyrazine based compound that has been identified as a powerful and reversible inhibitor of PI4KIII β .^{[1][2]} Its high selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects and associated toxicities. This guide summarizes the quantitative data on its selectivity, details the experimental methods used for its characterization, and illustrates its mechanism of action within the relevant signaling pathway.

Quantitative Selectivity Profile

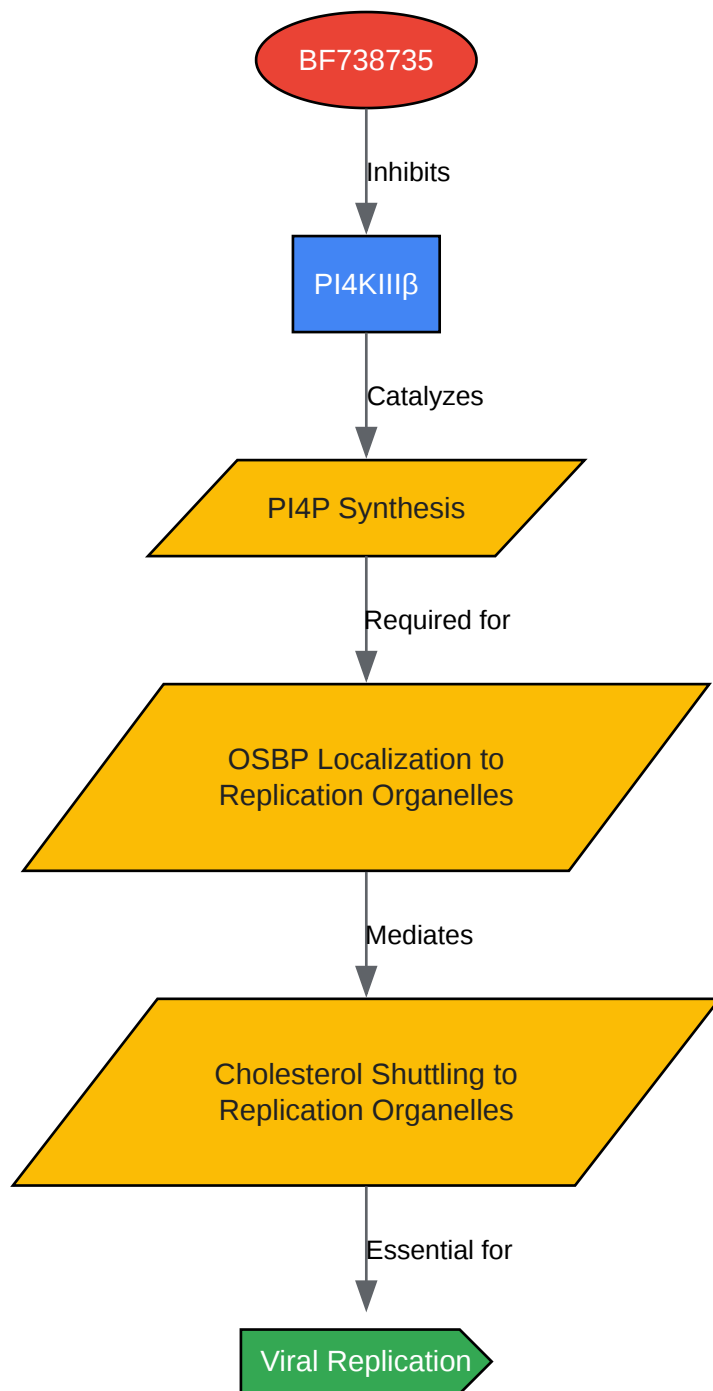
The inhibitory activity of **BF738735** has been rigorously evaluated against its primary target, PI4KIII β , as well as other related and unrelated kinases. The data, summarized in the table below, highlights the compound's exceptional selectivity.

Kinase Target	IC50 Value	Fold Selectivity (vs. PI4KIIIβ)	Notes
PI4KIIIβ	5.7 nM	-	Primary Target
PI4KIIIα	1.7 μM (1700 nM)	~300-fold	Significantly weaker inhibition of the related isoform.[1][2][3][4]
Other Lipid Kinases	> 10 μM (> 10,000 nM)	> 1750-fold	No significant activity observed against a range of other lipid kinases.[1][2][4]
Broad Kinase Panel (150 cellular kinases, including 13 lipid kinases)	< 10% inhibition at 10 μM	Not Applicable	Demonstrates high specificity for PI4KIIIβ in a broad screening panel.[3][5]
Broad Kinase Panel (>400 protein kinases)	Low micromolar range	Not Applicable	The highest activity observed was considerably weaker than the nanomolar antiviral activity.[4]

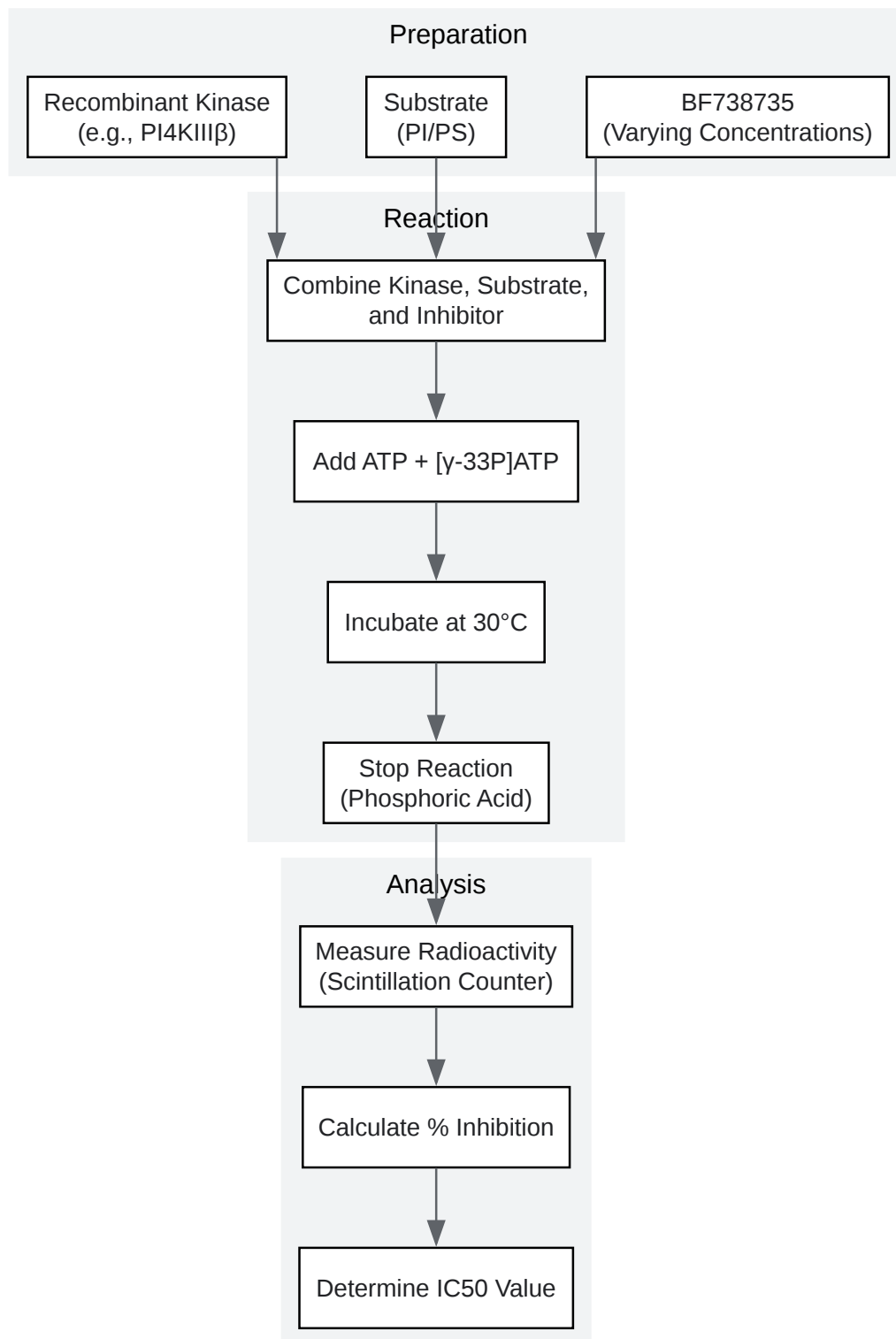
Mechanism of Action and Signaling Pathway

BF738735 exerts its antiviral effects by targeting a host cell factor, PI4KIIIβ, which is a crucial enzyme in the phosphoinositide signaling pathway.[6] Inhibition of PI4KIIIβ disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a lipid second messenger essential for the formation of replication organelles for a variety of viruses, including enteroviruses and rhinoviruses.[3][6] The reduction in PI4P levels subsequently impairs the localization of oxysterol-binding protein (OSBP) and the shuttling of cholesterol to these replication sites, thereby inhibiting viral replication.[1]

Mechanism of Action of BF738735



Experimental Workflow for Kinase Inhibition Assay

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